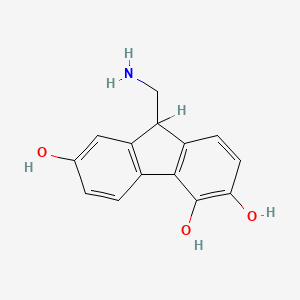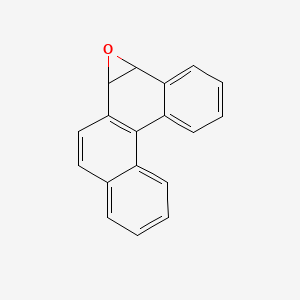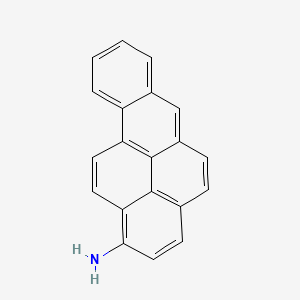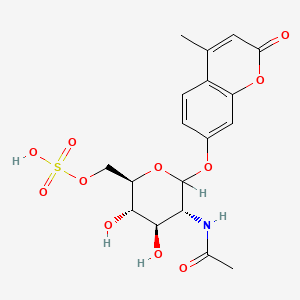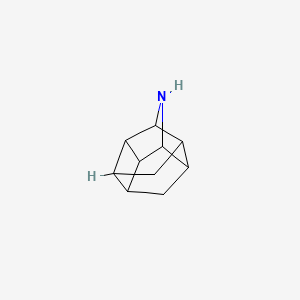![molecular formula C20H28O5 B1212819 (2S,9R,10S,11R)-9,10,18-trihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one](/img/structure/B1212819.png)
(2S,9R,10S,11R)-9,10,18-trihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,9R,10S,11R)-9,10,18-trihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one is a natural product found in Isodon longitubus and Isodon trichocarpus with data available.
Scientific Research Applications
Natural Diterpenoid Applications
- Cytotoxic and Antibacterial Activity : Kamebacetal A, a natural diterpenoid with a similar structure to the specified compound, exhibits cytotoxic and antibacterial activities. Its molecular structure includes five six-membered rings and one five-membered ring, with the conjugated α-methylenecyclopentanone being the active part due to ring strain (Shi, Sun, & Pan, 2004).
Applications in Chemical Analysis
- Regio- and Stereochemical Analysis : Techniques have been developed for the regio- and stereochemical analysis of trihydroxyoctadecenoic acids derived from linoleic acid hydroperoxides, which are structurally similar to the specified compound. This methodology is essential for understanding complex lipid oxidation processes (Hamberg, 1991).
Applications in Molecular Receptor Design
- Aromatic Anion Sequestration : Octadentate, fluorescent macrocyclic ligands similar in structure have been synthesized to study aromatic anion sequestration. These ligands demonstrate how specific molecular designs can be used for targeted chemical binding, which is crucial in various scientific applications like sensing and catalysis (Bradbury, Lincoln, & Wainwright, 2008).
Applications in Lipid Oxidation Studies
- Characterization of Epoxy Alcohols and Trihydroxy Products : Research has been conducted to characterize the products of lipid oxidation, specifically epoxy alcohols and their trihydroxy hydrolysis products. Such studies are essential for understanding the biochemical pathways and potential therapeutic applications related to lipid oxidation (Thomas et al., 2013).
properties
Product Name |
(2S,9R,10S,11R)-9,10,18-trihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one |
|---|---|
Molecular Formula |
C20H28O5 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
(2S,9R,10S,11R)-9,10,18-trihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one |
InChI |
InChI=1S/C20H28O5/c1-10-11-5-6-12-18-8-4-7-17(2,3)13(18)16(23)20(24,25-9-18)19(12,14(10)21)15(11)22/h11-13,15-16,22-24H,1,4-9H2,2-3H3/t11?,12-,13+,15?,16-,18?,19?,20-/m0/s1 |
InChI Key |
PSVHVXLCVSKJGM-RXWNHETCSA-N |
Isomeric SMILES |
CC1(CCCC23[C@@H]1[C@@H]([C@@](C45[C@H]2CCC(C4O)C(=C)C5=O)(OC3)O)O)C |
Canonical SMILES |
CC1(CCCC23C1C(C(C45C2CCC(C4O)C(=C)C5=O)(OC3)O)O)C |
synonyms |
longikaurin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



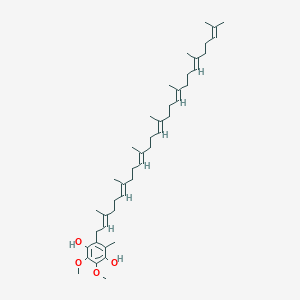
![(2S)-2-azaniumyl-5-{2-[4-(hydroxymethyl)phenyl]hydrazino}-5-oxopentanoate](/img/structure/B1212738.png)
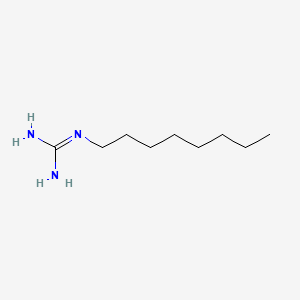
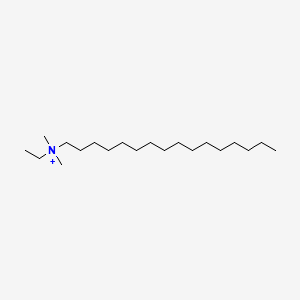
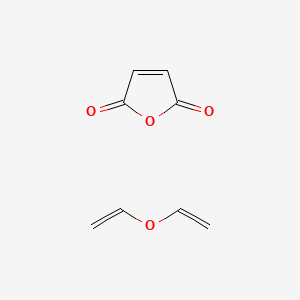
![9H-Isoxazolo[3,2-b]quinazolin-9-one, 2,3-dihydro-3-methyl-](/img/structure/B1212744.png)
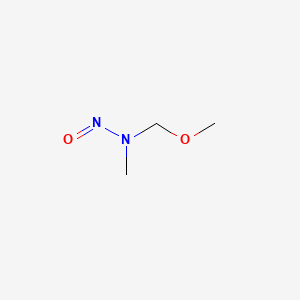
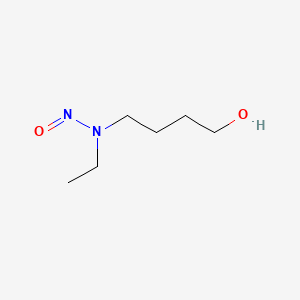
![(2S)-2-amino-6-[[2-(furan-2-yl)-2-oxoethyl]amino]hexanoic acid](/img/structure/B1212751.png)
